Cas no 21347-31-9 (2-Methyl-2,4-dithiopseudobiuret Hydriodide)

2-メチル-2,4-ジチオシュードビウレットヨウ化物(2-Methyl-2,4-dithiopseudobiuret Hydriodide)は、有機硫黄化合物の一種であり、特にチオ尿素誘導体として知られています。この化合物は、高い反応性と安定性を兼ね備えており、有機合成や医薬品中間体としての応用が期待されます。ヨウ化物イオンを含むため、特定の反応条件下で優れた触媒作用や転換効率を示すことが特徴です。また、結晶性が良好で取り扱いやすく、実験室規模から工業生産まで幅広く利用可能です。その化学的特性から、新規材料開発や生物活性物質の合成における有用性が注目されています。

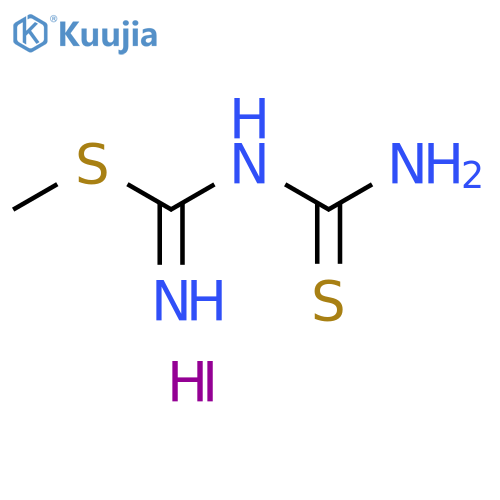

21347-31-9 structure

商品名:2-Methyl-2,4-dithiopseudobiuret Hydriodide

CAS番号:21347-31-9

MF:C3H8IN3S2

メガワット:277.150189399719

CID:2937366

2-Methyl-2,4-dithiopseudobiuret Hydriodide 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-2,4-dithiopseudobiuret Hydriodide

-

- インチ: 1S/C3H7N3S2.HI/c1-8-3(5)6-2(4)7;/h1H3,(H4,4,5,6,7);1H

- InChIKey: UZMZOHVPZPAVRI-UHFFFAOYSA-N

- ほほえんだ: C(=N)(SC)NC(=S)N.I

2-Methyl-2,4-dithiopseudobiuret Hydriodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M293065-1g |

2-Methyl-2,4-dithiopseudobiuret Hydriodide |

21347-31-9 | 1g |

$ 640.00 | 2022-06-04 | ||

| TRC | M293065-1000mg |

2-Methyl-2,4-dithiopseudobiuret Hydriodide |

21347-31-9 | 1g |

$775.00 | 2023-05-18 | ||

| TRC | M293065-250mg |

2-Methyl-2,4-dithiopseudobiuret Hydriodide |

21347-31-9 | 250mg |

$213.00 | 2023-05-18 | ||

| TRC | M293065-100mg |

2-Methyl-2,4-dithiopseudobiuret Hydriodide |

21347-31-9 | 100mg |

$104.00 | 2023-05-18 | ||

| TRC | M293065-500mg |

2-Methyl-2,4-dithiopseudobiuret Hydriodide |

21347-31-9 | 500mg |

$402.00 | 2023-05-18 |

2-Methyl-2,4-dithiopseudobiuret Hydriodide 関連文献

-

Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

21347-31-9 (2-Methyl-2,4-dithiopseudobiuret Hydriodide) 関連製品

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量